3-{[(2E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid
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Overview
Description
3-{[(E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, an iodo-substituted aromatic ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the iodo-substituted aromatic ring: This can be achieved through iodination of a suitable aromatic precursor.
Introduction of the cyano group: This step often involves a nucleophilic substitution reaction where a cyano group is introduced to the aromatic ring.
Coupling with benzoic acid: The final step involves coupling the modified aromatic ring with benzoic acid under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[(E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and influence various biochemical pathways.
Interacting with cellular components: This can affect cell signaling, gene expression, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-{[(E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID: This compound is unique due to its specific functional groups and structure.
Other cyano-substituted aromatic compounds: These compounds share the cyano group but differ in other substituents and overall structure.
Iodo-substituted benzoic acids: These compounds have the iodo group and benzoic acid moiety but lack the cyano group and other specific features of the target compound.
Uniqueness
The uniqueness of 3-{[(E)-2-CYANO-3-(3-IODO-4,5-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H15IN2O5 |
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Molecular Weight |
478.2 g/mol |
IUPAC Name |
3-[[(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H15IN2O5/c1-26-16-8-11(7-15(20)17(16)27-2)6-13(10-21)18(23)22-14-5-3-4-12(9-14)19(24)25/h3-9H,1-2H3,(H,22,23)(H,24,25)/b13-6+ |
InChI Key |
RZTPNVOMFYDTTK-AWNIVKPZSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)I)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)I)OC |
Origin of Product |
United States |
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